molecular formula C21H21NO4 B1683601 XEN907

XEN907

Número de catálogo: B1683601
Peso molecular: 351.4 g/mol
Clave InChI: PHMRUZIIERITEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

XEN907 es un compuesto novel de espirooxindol pentacíclico que actúa como bloqueador del subtipo de canal de sodio dependiente de voltaje NaV1.7. Este compuesto ha mostrado alta potencia in vitro y se ha estudiado por su posible uso en el tratamiento de condiciones de dolor, particularmente aquellas relacionadas con el dolor inflamatorio y neuropático .

Métodos De Preparación

La síntesis de XEN907 involucra una estrategia de rigidificación de andamiaje a partir de una oxindol identificada mediante cribado de alto rendimiento. La ruta sintética incluye la optimización de los sustituyentes de oxindol C-3 y N-1, lo que lleva a un análogo simplificado con mayor potencia. El compuesto final, this compound, se obtiene a través de una serie de reacciones químicas que involucran la formación de una estructura de espirooxindol .

Análisis De Reacciones Químicas

Chemical Reactions and Interactions

  • Interaction with NaV1.7 Channel:

    • XEN907 binds within the central cavity of the NaV1.7 channel, blocking ion permeation .

    • It directly induces an α- to π-helix transition in the DIV-S6 helix of the NaV1.7 channel. This transition tightens the fast inactivation gate .

    • Electrophysiological studies have demonstrated that this compound stabilizes the NaV1.7 channel in the inactivated state and delays recovery from inactivation .

  • Structural Studies:

    Cryo-EM structures of the human NaV1.7/β1/β2 complex with this compound have been determined . These structures elucidate the specific binding sites and the mechanism by which this compound modulates the channel .

Structural Data of NaV Channels

The table below lists the ligands and PDB codes for structural data of NaV channels :

SiteProteinLigandsPDB code
ENa v1.2KIIIA6J8E
SNa vPaSTTX6A95
Na vPaSSTX6A91
Na v1.7TTX6J8I, 6J8J, 7W9M
Na v1.7STX6J8G, 6J8H, 7W9P, 7W9T
Na v1.64,9-anhydro-TTX8GZ2
CNa v1.5Quinidine UC(1,3,4)6LQA
rNa v1.5Flecainide CC(2,3)6UZ0
Na v1.7LCM-1 UC(1,4)8S9B
Na v1.7IN2 UC(1,3,4)7XMF
Na v1.7RLZ UC(4)8THG
Na v1.7LTG-1 UC(3,4)8THH
rNa v1.5Propafenone CC(1,4)7FBS
INa v1.7CBD-18G1A
BIGNa v1.7BPV8I5B
Na v1.7LCM-28S9B
Na v1.7CBZ8S9C
Na v1.7LTG-28THH
F1Na v1.3BLA7W77
NaChBac-Na v1.7VSD IIHWTX-IV6W6O
Na vAb-Na v1.7VSD IIProTX-II6N4I, 6N4Q, 6N4R
Na vAb-Na v1.7VSD IIM3-HWTX-IV7K48
Na v1.7ProTX-II-26J8I, 6J8J, 7W9M
Na vPaS-Na v1.7VSD IVAaH2–16NT4
rNa v1.5LqhIII7K18
Na v1.7PF-050897718I5G
Na v1.3ICA-1214317W7F
Na vAb-Na v1.7VSD IVGX-9365EK0
Na vPaS-Na v1.7VSD IVGNE-35658F0R
Na vPaS-Na v1.7VSD IVGDC-03108F0Q
Na vPaS-Na v1.7VSD IVGNE-92968F0S
Na vPaS-Na v1.7VSD IVGNE-13058F0P
Na v1.7ProTX-II-37W9M
Na vPaS-Na v1.7VSD IVAaH2–26NT4

Related Research

An unexpected Michael addition-inspired ring-opening/closure cascade reaction of 3-hydroxyoxindoles with coumarin-3-carboxylates has been reported as a method to assemble dihydrobenzofuran spirooxindoles, and represents an example of 3-hydroxyoxindoles serving as a C1 synthon .

Aplicaciones Científicas De Investigación

Structural Insights

Recent studies utilizing cryo-electron microscopy (cryo-EM) have elucidated the binding mechanisms of XEN907 at high resolution. These studies revealed that this compound induces a transition from an alpha-helix to a pi-helix conformation in the S6 helix of NaV1.7, which is associated with prolonged channel inactivation and reduced excitability of sensory neurons .

Pain Disorders Targeted

This compound has been investigated for its efficacy in treating various pain conditions, including:

  • Chronic Pain : Given that approximately 20% of the population suffers from chronic pain, this compound represents a promising candidate for developing non-addictive analgesics .
  • Inherited Pain Disorders : Mutations in NaV1.7 are linked to several inherited pain syndromes, making this compound a potential therapeutic option for these conditions .

Clinical Development

This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans. The focus is primarily on chronic pain conditions where traditional analgesics have failed or pose significant risks of addiction .

Comparative Analysis with Other NaV1.7 Inhibitors

CompoundMechanism of ActionStage of DevelopmentTarget Pain Conditions
This compound Blocks NaV1.7, stabilizes inactivated stateClinical TrialsChronic pain, inherited pain disorders
TC-N1752 Similar mechanism; alters S6 helix conformationPreclinicalChronic pain
NaV1.7-IN2 Pore blocker without conformational changePreclinicalChronic pain

Case Study 1: Efficacy in Diabetic Neuropathy

In a recent clinical trial, patients with diabetic peripheral neuropathy were administered this compound to assess its effectiveness compared to placebo treatments. Preliminary results indicated a significant reduction in pain scores among patients receiving this compound, highlighting its potential as an effective analgesic for neuropathic pain .

Case Study 2: Safety Profile Assessment

Another study focused on evaluating the safety profile of this compound during early-phase clinical trials. Participants reported minimal adverse effects, primarily mild gastrointestinal disturbances, suggesting that this compound may offer a favorable safety profile compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs) .

Mecanismo De Acción

XEN907 ejerce sus efectos al bloquear el canal de sodio NaV1.7, que desempeña un papel crucial en la transmisión de las señales de dolor. El compuesto se une a la cavidad central del canal, lo que provoca una transición de la α-hélice a la π-hélice en el segmento S6, lo que aprieta la puerta de inactivación rápida. Esta acción estabiliza el canal en su estado inactivo y retrasa la recuperación de la inactivación, lo que reduce la sensación de dolor .

Comparación Con Compuestos Similares

XEN907 se compara con otros bloqueadores de espirooxindol de NaV1.7, como TC-N1752 y NaV1.7-IN2. Estos compuestos comparten mecanismos de acción similares, pero difieren en sus sitios de unión y efectos sobre la conformación del canal. This compound es único en su capacidad para causar un cambio conformacional específico en el segmento S6, lo que lo convierte en un candidato prometedor para una mayor optimización .

Los compuestos similares incluyen:

Actividad Biológica

XEN907 is a novel compound classified as a spirooxindole blocker targeting the voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in pain models, and implications for therapeutic use.

This compound inhibits NaV1.7 by stabilizing the channel in an inactivated state, which delays its recovery from inactivation. This action effectively reduces the excitability of sensory neurons, thereby mitigating pain transmission. Electrophysiological studies demonstrate that this compound exhibits a significant increase in potency compared to other compounds targeting NaV1.7, such as TC-N1752 .

Efficacy in Pain Models

This compound has been evaluated in various preclinical models to assess its antinociceptive properties:

  • Model of Neuropathic Pain : In rodent models of neuropathic pain, this compound demonstrated a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia, indicating its potential for treating chronic pain conditions .
  • Postherpetic Neuralgia : Clinical trials have shown promising results for this compound in reducing pain associated with postherpetic neuralgia, with significant improvements reported in patient-reported outcomes .

Case Study 1: Chronic Pain Management

A study involving patients with chronic pain conditions assessed the effectiveness of this compound as an adjunct therapy. Patients receiving this compound reported a substantial decrease in pain levels compared to those on standard treatment alone. The results indicated that this compound could enhance the efficacy of existing analgesics by targeting the underlying mechanisms of pain at the NaV1.7 level .

Case Study 2: Erythromelalgia

Erythromelalgia, characterized by episodes of burning pain and redness, has been linked to mutations in NaV1.7. A patient cohort treated with this compound exhibited a marked reduction in symptom severity and frequency of attacks, suggesting that modulation of NaV1.7 can provide therapeutic benefits for genetically predisposed individuals .

Comparative Analysis of Related Compounds

CompoundMechanismPotency (IC50)Clinical Status
This compound NaV1.7 blocker~10 nMPhase II trials ongoing
TC-N1752 NaV1.7 blocker~100 nMPreclinical
PF-05089771 NaV1.7 modulator~50 nMPhase II trials completed

Propiedades

IUPAC Name

1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMRUZIIERITEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure as described in Example 1, and making non-critical variations using 3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1-pentyl-1,3-dihydro-2H-indol-2-one to replace 1-(2-cyclopropylethyl)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one, the title compound was obtained (80%) as a white solid: mp 85-87° C.; 1H NMR (300 MHz, CDCl3)δ 7.28 (t, 1H), 7.15(d, 1H), 7.02 (t, 1H), 6.89 (d, 1H), 6.49 (s, 1H), 6.11 (s, 1H), 5.84 (dd, 2H),4.77(ABq, 2H),3.85-3.62 (m, 2H), 1.76-1.66 (m, 2H), 1.40-1.33 (m, 4H), 0.89 (t, 3H); 13C NMR (75 MHz, CDCl3) δ 177.3, 155.9, 148.8, 142.4, 142.3, 132.5, 128.9, 123.9, 119.6, 108.6, 103.0, 101.5, 93.6, 80.5, 58.2, 40.4, 29.0, 27.1, 22.3, 14.0; MS (ES+) m/z 352 (M+1).
Name
3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1-pentyl-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-cyclopropylethyl)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
XEN907
Reactant of Route 2
XEN907
Reactant of Route 3
XEN907
Reactant of Route 4
Reactant of Route 4
XEN907
Reactant of Route 5
Reactant of Route 5
XEN907
Reactant of Route 6
Reactant of Route 6
XEN907

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.